molecular formula C24H30O4 B15144095 Melengestrol acetate-d6

Melengestrol acetate-d6

Cat. No.: B15144095
M. Wt: 388.5 g/mol
InChI Key: UXRDAJMOOGEIAQ-CGWZGJLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melengestrol acetate-d6 is a deuterated form of melengestrol acetate, a synthetic progestogen used primarily in veterinary medicine. This compound is known for its role in promoting growth and suppressing estrus in cattle. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of melengestrol acetate due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melengestrol acetate-d6 involves the incorporation of deuterium atoms into the melengestrol acetate molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions. For example, the reaction of melengestrol acetate with deuterated acetic anhydride in the presence of a deuterated catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling and to achieve high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

Melengestrol acetate-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can replace functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield deuterated ketones, while reduction can produce deuterated alcohols.

Scientific Research Applications

Melengestrol acetate-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of melengestrol acetate in animals.

    Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of melengestrol acetate.

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of melengestrol acetate in biological samples.

    Veterinary Medicine: Research on the effects of melengestrol acetate on animal growth and reproductive health.

Mechanism of Action

Melengestrol acetate-d6 exerts its effects by binding to progesterone receptors in the body. This binding inhibits the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of these hormones prevents ovulation and estrus in animals, promoting growth and improving feed efficiency.

Comparison with Similar Compounds

Similar Compounds

  • Chlormadinone acetate
  • Cyproterone acetate
  • Medroxyprogesterone acetate
  • Megestrol acetate

Uniqueness

Melengestrol acetate-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and quantification in pharmacokinetic and metabolic studies. Compared to other progestogens, this compound offers enhanced stability and reduced metabolic degradation, making it a valuable tool in scientific research.

Properties

Molecular Formula

C24H30O4

Molecular Weight

388.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,2,6-trideuterio-10,13-dimethyl-16-methylidene-3-oxo-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C24H30O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h6-7,13,19-21H,1,8-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1/i3D3,6D,8D2

InChI Key

UXRDAJMOOGEIAQ-CGWZGJLFSA-N

Isomeric SMILES

[2H]C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)OC(=O)C([2H])([2H])[2H])C)[C@@]4(C1=CC(=O)C(C4)([2H])[2H])C

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C

Origin of Product

United States

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